15-epi-Travoprost is a synthetic compound belonging to the class of prostaglandin analogs, specifically designed for the treatment of glaucoma and ocular hypertension. It is an epimer of Travoprost, differing in the configuration at the 15-position of the carbon chain. This compound is recognized for its potential to lower intraocular pressure by mimicking the effects of natural prostaglandins, which facilitate increased drainage of intraocular fluid. The chemical name for 15-epi-Travoprost is isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate, with a molecular formula of C26H35F3O6 and a molecular weight of approximately 500.56 g/mol .
15-epi-Travoprost is classified as a pharmaceutical compound and is primarily sourced from chemical synthesis processes. It has been studied for its agonistic action on prostaglandin F2α receptors (FP receptors), which are involved in regulating intraocular pressure. The compound's CAS number is 1420791-14-5, indicating its unique identification in chemical databases .
The synthesis of 15-epi-Travoprost can be achieved through various methods, with notable approaches including stereoselective reductions and convergent synthesis techniques. A typical synthesis pathway involves:
Advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 15-epi-Travoprost features a complex arrangement characteristic of prostaglandin analogs. Its structure includes:
The detailed structural representation can be visualized through computational chemistry tools or chemical databases .
The chemical reactivity of 15-epi-Travoprost is primarily characterized by its interactions with FP receptors. Key reactions include:
The mechanism by which 15-epi-Travoprost lowers intraocular pressure involves several biochemical pathways:
This process effectively reduces intraocular pressure, making it a valuable therapeutic agent for glaucoma management .
15-epi-Travoprost exhibits specific physical and chemical properties that are relevant for its application:
These properties influence its formulation as an ophthalmic solution for clinical use.
The primary application of 15-epi-Travoprost lies in ophthalmology for managing conditions such as glaucoma and ocular hypertension. Its mechanism mimics natural prostaglandins to facilitate increased drainage of intraocular fluid, thus effectively lowering pressure within the eye.
Research continues into its comparative efficacy against other treatments in clinical settings, with ongoing studies exploring additional therapeutic potentials beyond glaucoma management .
15-epi-Travoprost is a stereoisomeric impurity arising during Travoprost synthesis, characterized by inverted configuration at the C15 hydroxyl group. Its formation poses significant challenges in pharmaceutical manufacturing due to the structural similarity that complicates purification. This section examines advanced synthetic strategies to control its generation and isolation.
The stereoselective reduction of the C15 ketone in Travoprost intermediate II (enone) is the critical step determining 15-epi impurity levels. Modern routes employ borane-based reducing agents with chiral catalysts:
Table 1: Comparative Stereoselectivity in C15 Ketone Reduction
| Reducing System | Catalyst | Temperature | diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Catecholborane | 2-methyl-CBS-oxazaborolidine | -20°C to -10°C | 90-92% | [6] |
| N,N-Diethylaniline-borane | CBS-oxazaborolidine | Not reported | Not reported | [1] |
| (-)-DIP-Cl | None | -78°C | 88.7% | [1] |
The HWE reaction constructs Travoprost’s lower side chain and influences subsequent stereochemical outcomes:
Table 2: HWE Reaction Parameters for Optimal Isomer Control
| Parameter | Conventional Approach | Optimized Approach | Impact on Isomerism |
|---|---|---|---|
| Base | NaH (flammable, costly) | Solid KOH | Safer; reduces racemization |
| Solvent | Anhydrous THF | Toluene/THF (4:1) | Minimizes aldehyde enolization |
| Temperature | -78°C | -10°C | Energy-efficient; maintains yield |
| Phosphonate EWG | Ethyl ester | Trifluoroethyl ester | Improves E-selectivity (>95:5) |
Crystallization resolves 15-epi-Travoprost impurities without chromatography:
Protecting group selection critically impacts 15-epi-Travoprost formation during deprotection:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0